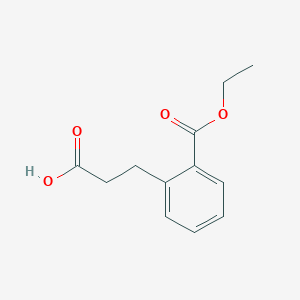
Glnsf
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glnsf, also known as glutamine synthetase, is an enzyme that plays a crucial role in the synthesis of glutamine from glutamate. Glutamine is a non-essential amino acid that is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. This compound is widely studied in the scientific community due to its importance in maintaining cellular homeostasis.
科学研究应用
Glnsf is widely studied in the scientific community due to its importance in maintaining cellular homeostasis. It is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. This compound has been implicated in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Researchers are studying the role of this compound in these diseases to develop new treatments and therapies.
作用机制
Glnsf catalyzes the transfer of an amino group from glutamate to ammonia, forming this compound. This reaction requires ATP and magnesium ions as cofactors. This compound is regulated by a variety of factors, including the availability of substrates, the concentration of this compound, and the activity of other enzymes involved in the this compound synthesis pathway. This compound is also regulated by post-translational modifications, including phosphorylation and acetylation.
Biochemical and Physiological Effects:
This compound plays a crucial role in maintaining cellular homeostasis. It is involved in a variety of cellular processes, including protein synthesis, energy metabolism, and immune function. Glutamine, the product of this compound catalysis, is a non-essential amino acid that is involved in a variety of metabolic processes. Glutamine is a major source of energy for rapidly dividing cells, such as cancer cells. Glutamine is also involved in the regulation of immune function, the maintenance of gut integrity, and the prevention of muscle wasting.
实验室实验的优点和局限性
Glnsf is widely studied in the laboratory due to its importance in maintaining cellular homeostasis. The advantages of studying this compound include its involvement in a variety of cellular processes, its regulation by a variety of factors, and its importance in the pathogenesis of a variety of diseases. The limitations of studying this compound include the complexity of its regulation and the difficulty of studying its function in vivo.
未来方向
There are many future directions for the study of Glnsf. Researchers are studying the role of this compound in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. They are also studying the regulation of this compound by post-translational modifications, including phosphorylation and acetylation. Future studies may also focus on the development of new treatments and therapies for diseases that involve this compound.
合成方法
Glnsf is synthesized by a variety of organisms, including bacteria, fungi, plants, and animals. The synthesis of this compound involves the transfer of an amino group from glutamate to ammonia, forming this compound. This reaction is catalyzed by this compound, which requires ATP and magnesium ions as cofactors. The synthesis of this compound is regulated by a variety of factors, including the availability of substrates, the concentration of this compound, and the activity of other enzymes involved in the this compound synthesis pathway.
属性
CAS 编号 |
139163-14-7 |
|---|---|
分子式 |
C30H44O5 |
分子量 |
484.7 g/mol |
IUPAC 名称 |
(2S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aS)-10-hydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-6-oxo-3,4,5,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-25-13-14-26(2,24(34)35)15-19(25)18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-29(21,5)30(18,6)23(33)16-25/h7-8,20-22,31-32H,9-17H2,1-6H3,(H,34,35)/t20-,21-,22+,25-,26+,27+,28-,29-,30+/m1/s1 |
InChI 键 |
RHNWRQKXTGXIPM-MVKBXWJFSA-N |
手性 SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
规范 SMILES |
CC12CCC(CC1=C3C=CC4C5(CCC(C(C5CCC4(C3(C(=O)C2)C)C)(C)CO)O)C)(C)C(=O)O |
同义词 |
GLNSF glyyunnansapogenin F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



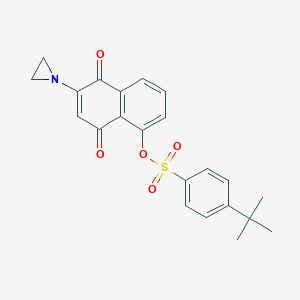
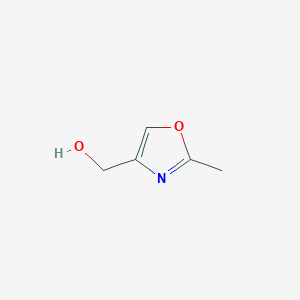
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
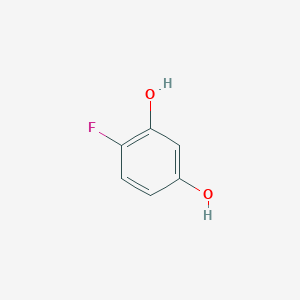
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
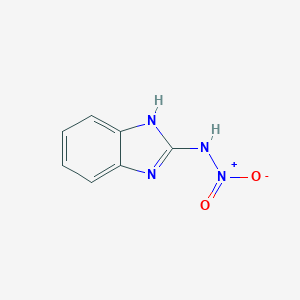
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
